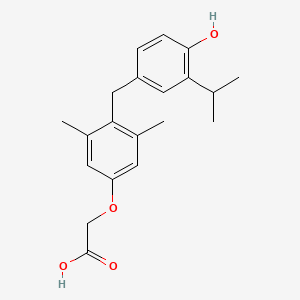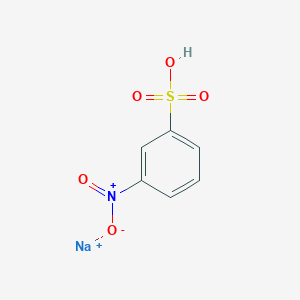
ソリブジン
概要
説明
ソリブジンは、主に水痘帯状疱疹ウイルス感染症の治療に使用されるヌクレオシドアナログ抗ウイルス薬です . 日本のヤマサ醤油株式会社の町田博士によって合成され、ユセビルやブロバビルなどの商品名で販売されています . ソリブジンは、水痘帯状疱疹ウイルスの複製に対する強力な阻害効果で知られており、抗ウイルス療法における貴重な治療薬となっています .
2. 製法
ソリブジンは、ヌクレオシド構造にブロモビニル基を導入する一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。
出発物質: 合成は、ヌクレオシドであるアラビノフラノシルウラシルの調製から始まります。
ブロモビニル化: 重要なステップは、ヌクレオシドにブロモビニル基を導入することです。これは、適切な試薬と条件を用いてブロモビニル化反応を行うことで実現されます。
ソリブジンの工業的生産方法には、合成経路のスケールアップが含まれますが、最終生成物の品質と一貫性を確保します。 これには、反応条件の最適化、高純度試薬の使用、厳格な品質管理対策の実施が含まれます .
科学的研究の応用
Sorivudine has a wide range of scientific research applications, including:
Antiviral Therapy: Sorivudine is used in the treatment of varicella zoster virus infections, particularly in immunocompromised patients.
Virology Research: Sorivudine serves as a valuable tool in virology research for studying the replication mechanisms of herpesviruses and the development of antiviral drugs.
Drug Interaction Studies: Sorivudine is used in studies investigating drug interactions, particularly with fluorouracil and its derivatives.
Pharmacokinetics and Toxicology: Research on sorivudine’s pharmacokinetics and toxicology helps in understanding its metabolism, distribution, and potential adverse effects.
作用機序
ソリブジンは、次の機序によって抗ウイルス効果を発揮します。
生化学分析
Biochemical Properties
Sorivudine is phosphorylated by thymidine kinase activity in the body and is absorbed into the virus’s DNA instead of the correct nucleoside . It interacts with DNA polymerase, acting as a competitive inhibitor . This means that Sorivudine competes with the natural substrate of DNA polymerase, preventing the enzyme from performing its function, which is to replicate the viral DNA .
Cellular Effects
Sorivudine exerts its effects on cells infected by the herpesvirus family . By inhibiting DNA polymerase, Sorivudine prevents the replication of the viral DNA, thereby stopping the virus from replicating . This has a significant impact on cell function, as it halts the spread of the virus within the host organism .
Molecular Mechanism
The molecular mechanism of Sorivudine involves its phosphorylation by thymidine kinase activity in the body . Once phosphorylated, Sorivudine is absorbed into the virus’s DNA instead of the correct nucleoside . It then acts as a competitive inhibitor of DNA polymerase, preventing the replication of the viral DNA .
Dosage Effects in Animal Models
In animal models, Sorivudine has shown efficacy in the treatment of HSV-1 encephalitis when administered orally to mice . At dosages in excess of 12.5 mg/kg, survival of treated mice was prolonged as compared to controls .
Metabolic Pathways
Sorivudine is metabolized by viral thymidine kinase . The metabolite bromovinyluracil (BVU) is produced, which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) necessary for inactivating 5-FU . This interaction is strong and in some cases lethal with fluorouracil (5-FU), its prodrugs, and related substances .
Transport and Distribution
Sorivudine is administered orally and undergoes gastrointestinal absorption . After absorption from the gastrointestinal tract, most of it is excreted in urine . The exact transport and distribution mechanisms within cells and tissues are not explicitly stated in the available literature.
Subcellular Localization
The subcellular localization of Sorivudine is not explicitly stated in the available literature. Given its mechanism of action, it can be inferred that Sorivudine is likely to be localized where DNA polymerase is active, which would be in the nucleus of the cell where DNA replication occurs .
準備方法
Sorivudine is synthesized through a series of chemical reactions involving the incorporation of a bromovinyl group into the nucleoside structure. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the nucleoside arabinofuranosyl uracil.
Bromovinylation: The key step involves the introduction of a bromovinyl group to the nucleoside. This is achieved through a bromovinylation reaction using appropriate reagents and conditions.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity sorivudine.
Industrial production methods for sorivudine involve scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures .
化学反応の分析
ソリブジンは、次のようないくつかの種類の化学反応を起こします。
リン酸化: 体内では、ソリブジンはウイルスチミジンキナーゼによってリン酸化され、活性型トリリン酸体となります.
DNAポリメラーゼの阻害: ソリブジンの活性型トリリン酸体は、ウイルスDNAポリメラーゼを競合的に阻害し、ウイルスDNAの複製を防ぎます.
代謝: ソリブジンはブロモビニルウラシルに代謝され、他の薬剤(例えば、フルオロウラシル)と相互作用することがあり、薬物相互作用を引き起こす可能性があります.
これらの反応で使用される一般的な試薬と条件には、リン酸化のためのチミジンキナーゼ、および阻害のためのウイルスDNAポリメラーゼが含まれます。 これらの反応から生成される主な生成物は、ソリブジンのリン酸化形態とその代謝産物です .
4. 科学研究への応用
ソリブジンは、次のような広範な科学研究への応用があります。
類似化合物との比較
ソリブジンは、アシクロビル、ガンシクロビル、ペンシクロビルなどの他のヌクレオシドアナログ抗ウイルス薬と似ています . ソリブジンは、これらの化合物とは異なる独自の特性を持っています。
効力: ソリブジンは、アシクロビルに比べて水痘帯状疱疹ウイルスに対してより高い効力を示しています.
薬物相互作用: フルオロウラシルとその誘導体とのソリブジンの相互作用は、臨床使用において注意深く考慮する必要がある注目すべき特徴です.
ソリブジンに似た化合物には、次のようなものがあります。
アシクロビル: 単純ヘルペスウイルスおよび水痘帯状疱疹ウイルス感染症の治療に使用されます.
ガンシクロビル: サイトメガロウイルス感染症の治療に使用されます.
ペンシクロビル: 単純ヘルペスウイルス感染症の治療に使用されます.
ソリブジンの独自の特性と強力な抗ウイルス活性により、抗ウイルス薬の武器庫に貴重な追加となりました。
特性
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYYIHYQMVWLT-HQNLTJAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77181-69-2 | |
| Record name | Sorivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorivudine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SORIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sorivudine, like many antiviral nucleoside analogs, functions as a prodrug. It requires phosphorylation by viral thymidine kinase (TK) to become active. [, , , , ] The phosphorylated form inhibits viral DNA polymerase, ultimately disrupting viral DNA synthesis and replication. [, , , , ]
A: No. While Sorivudine exhibits strong activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), it shows little to no activity against HSV-2. [, , ] This selectivity likely stems from differences in viral thymidine kinase substrate specificity.
ANone: The molecular formula of Sorivudine is C11H15BrN2O6. Its molecular weight is 351.17 g/mol.
A: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention Sorivudine's UV absorbance properties. Specifically, it exhibits absorption maxima at 239 nm and 283 nm, relevant to its photoisomerization. []
A: Sorivudine undergoes photoisomerization from its therapeutically active E-isomer to the less active Z-isomer when exposed to light. [] This conversion is influenced by factors such as light intensity, solvent polarity, and the presence of colorants. []
A: A significant finding is that the gut flora plays a crucial role in Sorivudine's metabolism. Bacteria, particularly Bacteroides species, metabolize Sorivudine to (E)-5-(2-bromovinyl)uracil (BVU). [] This metabolite is central to the drug's severe interaction with 5-fluorouracil.
A: BVU, the metabolite of Sorivudine, is a potent mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD). [, , , , , ] DPD is the rate-limiting enzyme responsible for the detoxification of 5-fluorouracil. Inhibition of DPD leads to a dangerous buildup of 5-fluorouracil, resulting in severe, potentially lethal toxicity. [, , , , , ]
A: Yes, Sorivudine has shown efficacy in treating VZV infections, specifically herpes zoster (shingles), in clinical trials. It demonstrated superior efficacy compared to acyclovir, leading to faster healing times. [, ]
A: Like acyclovir, resistance to Sorivudine can emerge, particularly in immunocompromised individuals. [] The primary mechanism involves mutations in the viral thymidine kinase (TK) gene, leading to altered substrate specificity and reduced phosphorylation of the drug. [, ]
A: The most significant safety concern with Sorivudine is its potentially lethal interaction with 5-fluorouracil and its prodrugs. [, , , , , , ] Co-administration leads to the inhibition of DPD, resulting in a toxic buildup of 5-fluorouracil and severe adverse effects, including death. [, , , , , , ] This interaction led to the withdrawal of Sorivudine from the market in Japan and prevented its approval in other countries. [, ]
A: Yes, DPD activity is a crucial biomarker for predicting the risk of 5-fluorouracil toxicity, which is exacerbated by Sorivudine. [, , ] Individuals with low or deficient DPD activity are at a significantly higher risk of developing severe adverse effects. [, , ] Measuring DPD activity in patients considered for 5-fluorouracil-based therapy is crucial, especially if Sorivudine use is a factor. [, , ]
A: The Sorivudine incident in 1993, where co-administration with 5-fluorouracil led to multiple deaths in Japan, highlighted critical shortcomings in drug safety monitoring and regulation. [, , , ] It underscored the importance of comprehensive preclinical and clinical evaluation of drug-drug interactions, especially those involving metabolic pathways. [, , , ] This incident prompted significant changes in drug approval processes and emphasized the need for greater vigilance in pharmacovigilance. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


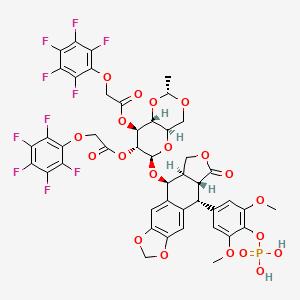
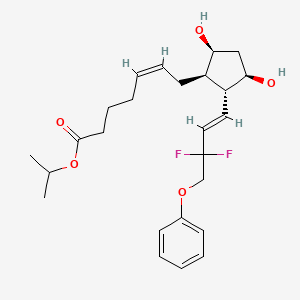
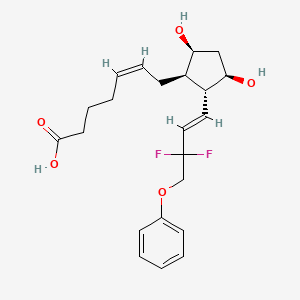

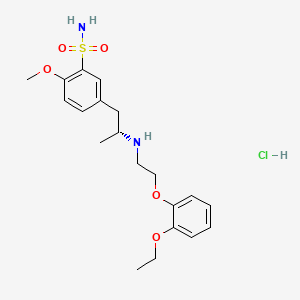
![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
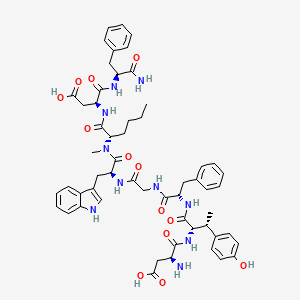
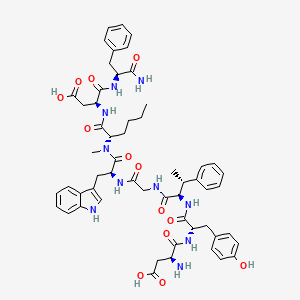


![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
